molecular formula H2NaNbO B12336670 CID 156594531

CID 156594531

Cat. No.: B12336670
M. Wt: 133.911 g/mol
InChI Key: HVFKKAYYFRMKQD-UHFFFAOYSA-N
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Description

CID 156594531 corresponds to oscillatoxin E, a marine-derived cyclic polyketide isolated from cyanobacteria of the genus Oscillatoria. Oscillatoxins are characterized by their macrocyclic lactone backbone with varying substituents, which dictate their biological activity and substrate specificity. Oscillatoxin E features a 20-membered macrocycle with a conjugated diene system, a hydroxyl group at C-3, and a methylated side chain at C-30 (Figure 1D) . These structural elements contribute to its role as a potent inhibitor of protein phosphatases, particularly PP1 and PP2A, making it relevant in studies of cellular signaling pathways and toxin-mediated pathologies.

Properties

Molecular Formula

H2NaNbO

Molecular Weight

133.911 g/mol

InChI

InChI=1S/Na.Nb.H2O/h;;1H2

InChI Key

HVFKKAYYFRMKQD-UHFFFAOYSA-N

Canonical SMILES

O.[Na].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium niobate can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of sodium niobate typically involves the solid-state reaction method due to its scalability and cost-effectiveness. The process requires precise control of temperature and stoichiometry to ensure the formation of phase-pure sodium niobate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which sodium niobate exerts its effects is primarily through its piezoelectric and ferroelectric properties. The compound’s ability to generate an electric charge in response to mechanical stress makes it valuable in various applications. The molecular targets and pathways involved include the modulation of electric fields and the polarization of the material under stress .

Comparison with Similar Compounds

Structural Analogues of Oscillatoxin E

Oscillatoxin E belongs to a family of oscillatoxin derivatives with conserved macrocyclic frameworks but distinct functional modifications. Key analogues include:

Compound PubChem CID Molecular Formula Key Structural Features Biological Activity
Oscillatoxin D 101283546 C₃₄H₅₄O₇ 18-membered lactone, C-30 hydroxyl group Moderate PP1 inhibition (IC₅₀ = 2.1 µM); weak cytotoxicity in HeLa cells
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₆O₇ Methylation at C-30 Enhanced membrane permeability; 3-fold higher PP2A inhibition than oscillatoxin D
Oscillatoxin F 156582092 C₃₃H₅₂O₇ Loss of C-3 hydroxyl group; shortened side chain Reduced phosphatase affinity (IC₅₀ > 10 µM); negligible cytotoxicity

Key Observations :

Side-Chain Modifications : Methylation at C-30 (CID 185389) enhances bioactivity compared to oscillatoxin D, likely due to improved hydrophobic interactions with phosphatase active sites .

Hydroxyl Group Impact : The absence of the C-3 hydroxyl group in oscillatoxin F (CID 156582092) correlates with a 90% reduction in PP1 inhibition, underscoring its role in hydrogen bonding with enzymatic residues .

Macrocycle Size : Oscillatoxin D’s 18-membered lactone (vs. oscillatoxin E’s 20-membered ring) reduces conformational flexibility, lowering its inhibitory potency .

Functional Comparison with Non-Oscillatoxin Analogues

While oscillatoxins are structurally unique, their phosphatase inhibition mechanisms align with other natural toxins:

Compound PubChem CID Structural Class Target Enzyme IC₅₀ (Oscillatoxin E = 0.8 µM)
Okadaic Acid 44651242 Polyether carboxylic acid PP1/PP2A 0.1–0.3 nM (1000x more potent)
Microcystin-LR 449186 Cyclic heptapeptide PP1/PP2A 0.2 nM
Calyculin A 5282053 Spiroketal-lactone PP1/PP2A 0.5 nM

Critical Insights :

  • Oscillatoxin E’s IC₅₀ is 3–4 orders of magnitude higher than okadaic acid or microcystin-LR, likely due to its larger macrocycle limiting deep active-site penetration .
  • Unlike microcystins, oscillatoxins lack ADP-ribose moieties, which are critical for high-affinity binding to phosphatases .

Q & A

Q. How should I present conflicting data in a manuscript on this compound?

  • Methodological Answer :
  • Use comparative tables to highlight discrepancies in results (e.g., p-values, effect sizes) .
  • Discuss potential sources of error (e.g., assay sensitivity, model limitations) and propose validation experiments .

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